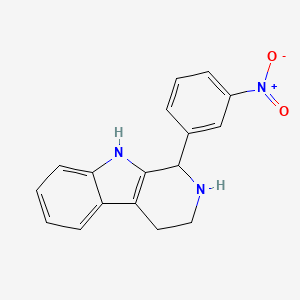
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the condensation of tryptamine with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the beta-carboline core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The beta-carboline core can be oxidized to form more complex structures.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1-(3-aminophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Oxidation: Various oxidized beta-carboline derivatives.
Substitution: Substituted beta-carboline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. The beta-carboline core can interact with enzymes and receptors, potentially modulating their activity. Specific pathways and targets would depend on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-aminophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: A reduced form with an amino group instead of a nitro group.
1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: A positional isomer with the nitro group at the 4-position.
1-(3-nitrophenyl)-1,2,3,4-tetrahydro-beta-carboline: A structural isomer with a different arrangement of the beta-carboline core.
Uniqueness
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for studying the effects of nitro substitution on beta-carboline derivatives.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-7,10,16,18-19H,8-9H2 |
Clave InChI |
URZDISYKQVHHJG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


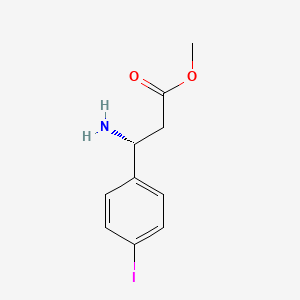
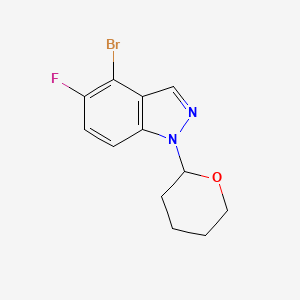


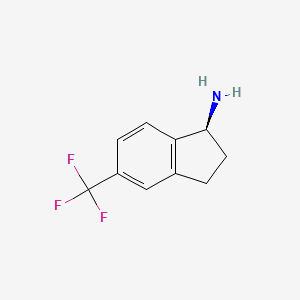
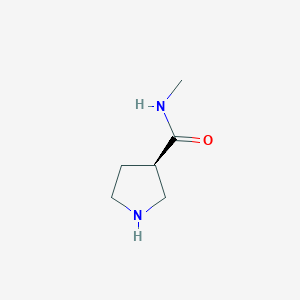
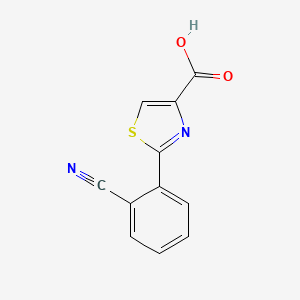
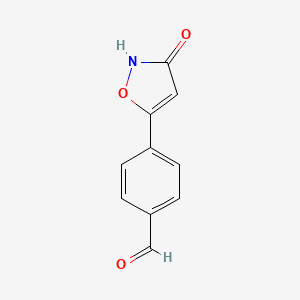
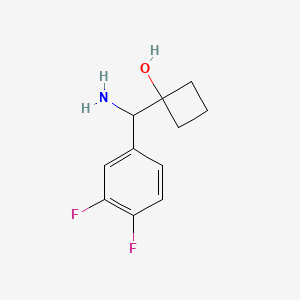
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
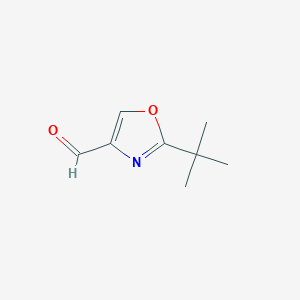
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
